10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid
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Overview
Description
10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid is an organic compound belonging to the class of aristolochic acids and derivatives. These compounds are characterized by a phenanthrene ring system with various substituents, including hydroxyl, methoxy, and carboxylic acid groups .
Preparation Methods
The synthesis of 10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid typically involves multi-step organic reactions. The starting materials often include phenanthrene derivatives, which undergo various chemical transformations such as nitration, reduction, and esterification to introduce the necessary functional groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, often using reagents like halogens or alkylating agents
Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups.
Scientific Research Applications
10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of aristolochic acids and their derivatives.
Biology: Research into its biological activity, including potential toxicological effects, is ongoing.
Medicine: Studies are exploring its potential therapeutic uses and mechanisms of action.
Industry: It may be used in the synthesis of other complex organic molecules or as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with phospholipase A2, affecting the hydrolysis of phospholipids .
Comparison with Similar Compounds
Similar compounds to 10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid include other aristolochic acids and derivatives, such as:
- Aristolochic acid I
- Aristolochic acid II
- Aristolochic acid C
- 7-Hydroxyaristolochic acid I
These compounds share a similar phenanthrene ring system but differ in the specific substituents and their positions on the ring. The uniqueness of this compound lies in its specific combination of hydroxyl, methoxy, and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
10-hydroxy-8-methoxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-21-13-5-8(18)4-11-9(13)2-3-10-12(17(19)20)6-14-16(15(10)11)23-7-22-14/h2-6,18H,7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBKDCLMEKCQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CC3=C2C4=C(C=C3C(=O)O)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00822441 |
Source
|
Record name | 10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00822441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64543-61-9 |
Source
|
Record name | 10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00822441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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